molecular formula C₁₂H₂₄N₂O₄ B1146842 Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate CAS No. 103954-36-5

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate

Cat. No.: B1146842
CAS No.: 103954-36-5
M. Wt: 260.33
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Description

Molecular Identity and Classification

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate is classified as a modified lysine derivative belonging to the broader category of amino acid esters. The compound possesses the Chemical Abstracts Service registry number 2165435-43-6 and exhibits a molecular formula of C₁₂H₂₄N₂O₄. This chemical entity represents a dual ester derivative where both the carboxyl terminus and an internal functional group have been modified through esterification processes.

The systematic nomenclature reflects the compound's structural complexity, indicating the presence of a methyl ester at the carboxyl terminus and an ethyl ester within the side chain modification. The compound is alternatively known as Methyl N⁶-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate, which emphasizes its derivation from the essential amino acid lysine. This classification places the molecule within the specialized category of protected amino acid derivatives commonly employed in peptide synthesis and biochemical applications.

Property Value
Molecular Formula C₁₂H₂₄N₂O₄
Chemical Abstracts Service Number 2165435-43-6
Classification Amino acid ester derivative
Parent Compound L-lysine
Molecular Weight Approximately 260 g/mol

The structural framework demonstrates characteristics typical of specialty chemical materials, indicating its utility in advanced synthetic applications. The compound's molecular architecture incorporates elements from both natural amino acid chemistry and synthetic organic modifications, positioning it as a hybrid molecule with enhanced chemical properties compared to its parent lysine structure.

Stereochemistry and Chirality at C-2 Position

The stereochemical designation (2S) in the compound's nomenclature specifically refers to the absolute configuration at the alpha-carbon position, which corresponds to the standard L-configuration found in naturally occurring amino acids. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules and establishes the molecule's relationship to the L-lysine stereochemical series. The maintenance of this natural stereochemistry ensures compatibility with biological systems and enzymatic processes that recognize L-amino acid configurations.

The chiral center at the C-2 position represents the primary stereochemical element controlling the molecule's three-dimensional architecture and biological recognition properties. This configuration directly influences the compound's ability to interact with chiral environments, including enzyme active sites and receptor binding domains. The (2S) configuration ensures that the amino group, carboxyl group, and side chain maintain the spatial relationships characteristic of natural L-amino acids.

Comparative analysis with related lysine derivatives reveals that the stereochemical integrity at the alpha-carbon position remains preserved throughout various chemical modifications. For instance, methyl L-lysinate, with the molecular formula C₇H₁₆N₂O₂, maintains the same (2S) configuration while presenting a simpler structural framework. This consistency in stereochemical preservation indicates that synthetic modifications typically target functional groups while maintaining the fundamental chiral architecture of the amino acid backbone.

Stereochemical Feature Configuration Significance
Alpha-carbon (C-2) (2S) Natural L-amino acid configuration
Side chain modifications Various Do not affect primary chiral center
Overall chirality L-series Compatible with biological systems

The stereochemical analysis extends beyond the primary chiral center to consider potential conformational preferences imposed by the side chain modifications. The presence of the ethoxy-oxopropyl moiety introduces additional conformational considerations that may influence the overall molecular shape and binding characteristics.

Functional Group Analysis

The molecular architecture of this compound incorporates multiple distinct functional groups that collectively define its chemical reactivity and biological properties. The primary amino group at the C-2 position retains its basic character and serves as a key recognition element for biological interactions. This amino functionality maintains the essential characteristics of amino acid chemistry while participating in the overall molecular framework.

The methyl ester group at the carboxyl terminus represents a significant modification from the natural carboxylic acid functionality found in lysine. This esterification effectively neutralizes the acidic character of the carboxyl group while introducing lipophilic properties that enhance membrane permeability and chemical stability. The ester linkage is susceptible to hydrolytic cleavage under appropriate conditions, allowing for controlled release of the parent carboxylic acid functionality.

The side chain modification introduces a complex amide-ester combination through the 1-ethoxy-1-oxopropan-2-yl substituent. This modification transforms the primary amino group of the lysine side chain into a secondary amide linkage, fundamentally altering the basicity and hydrogen bonding characteristics of this position. The ethyl ester component within this modification provides additional hydrophobic character and conformational flexibility.

Functional Group Position Chemical Properties Biological Significance
Primary amino C-2 Basic, hydrogen bonding Protein recognition
Methyl ester Terminal carboxyl Neutral, lipophilic Membrane permeability
Secondary amide Side chain Hydrogen bonding Conformational stability
Ethyl ester Side chain Hydrophobic Lipophilicity enhancement

The functional group arrangement creates a molecule with amphiphilic characteristics, combining hydrophilic elements (amino and amide groups) with lipophilic components (ester groups). This balanced polarity profile contributes to the compound's versatility in various chemical and biological environments. The presence of multiple hydrogen bonding sites enables complex intermolecular interactions while the ester functionalities provide protection and enhanced solubility in organic solvents.

Structural Comparison with Related Amino Acid Derivatives

Comparative structural analysis reveals significant relationships between this compound and other lysine-derived compounds. The parent compound, methyl L-lysinate, presents a substantially simpler structure with molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 g/mol. This fundamental lysine methyl ester retains both amino groups in their unmodified forms while incorporating only the terminal methyl ester modification.

The structural progression from methyl L-lysinate to the target compound demonstrates the systematic modification of the side chain amino group. This transformation involves the introduction of an acylated ethyl ester moiety that significantly increases molecular complexity and chemical functionality. The molecular weight increase from 160.21 g/mol to approximately 260 g/mol reflects the substantial structural elaboration achieved through this modification.

Related derivatives such as N(alpha)-acetyl-L-lysine methyl ester (molecular formula C₉H₁₈N₂O₃, molecular weight 202.25 g/mol) provide additional comparative context. This compound features modification at the alpha-amino position rather than the side chain, demonstrating alternative approaches to lysine derivatization. The acetyl group introduction creates a neutral amide linkage while preserving the side chain amino functionality.

Compound Molecular Formula Molecular Weight Key Modifications
Methyl L-lysinate C₇H₁₆N₂O₂ 160.21 g/mol Terminal ester only
N(alpha)-acetyl-L-lysine methyl ester C₉H₁₈N₂O₃ 202.25 g/mol Alpha-acetyl, terminal ester
Target compound C₁₂H₂₄N₂O₄ ~260 g/mol Side chain acylation, terminal ester

The deuterated analog methyl (2S)-2-amino-4,4,5,5-tetradeuterio-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate presents an isotopic variant with molecular weight 264.35 g/mol. This compound maintains identical functional group arrangements while incorporating deuterium substitutions that enhance metabolic stability and enable advanced analytical tracking capabilities.

Structural comparison with amino ester local anesthetics reveals shared architectural features, particularly the presence of ester linkages and amino functionalities. However, the target compound exhibits greater structural complexity through its dual ester configuration and extended carbon chain framework. These local anesthetic compounds typically feature simpler aromatic-aliphatic-amino arrangements optimized for specific pharmacological activities.

Three-Dimensional Conformational Analysis

The conformational behavior of this compound reflects the complex interplay between multiple structural elements and their influence on molecular shape and flexibility. The hexanoate backbone provides a relatively flexible framework that can adopt various extended and folded conformations depending on environmental conditions and intermolecular interactions. The six-carbon chain length offers sufficient flexibility for conformational adaptation while maintaining structural coherence.

The amide linkage within the side chain modification introduces significant conformational constraints due to the partial double bond character of the carbonyl-nitrogen bond. Research on related N-alkylacetamide systems demonstrates that these linkages preferentially adopt trans configurations with approximately 99% population based on energetic considerations. The trans conformation positions the ethyl ester group and the amino acid backbone in energetically favorable spatial arrangements that minimize steric interactions.

Conformational analysis of the ester functionalities reveals relatively free rotation around the carbon-oxygen bonds, contributing to overall molecular flexibility. The methyl ester at the terminal position experiences minimal steric hindrance and can adopt various orientations depending on crystal packing or solution conditions. The ethyl ester within the side chain modification exhibits somewhat restricted rotation due to proximity to the amide linkage and potential intramolecular interactions.

Conformational Element Flexibility Energy Considerations Structural Impact
Hexanoate backbone High Multiple rotatable bonds Extended/folded states
Amide linkage Restricted Trans preference Planar geometry
Terminal methyl ester High Minimal constraints Free rotation
Side chain ethyl ester Moderate Steric interactions Restricted rotation

Advanced computational modeling and nuclear magnetic resonance studies of related amino acid derivatives suggest that the overall molecular conformation represents a dynamic equilibrium between multiple low-energy states. The presence of hydrogen bonding sites enables intramolecular interactions that may stabilize particular conformational families, particularly those that position the amino group and amide oxygen in favorable orientations for internal hydrogen bonding.

Properties

IUPAC Name

methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-4-18-11(15)9(2)14-8-6-5-7-10(13)12(16)17-3/h9-10,14H,4-8,13H2,1-3H3/t9?,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUJLFAVAPQNV-AXDSSHIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NCCCCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)NCCCC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747726
Record name Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103954-36-5
Record name Methyl N~6~-(1-ethoxy-1-oxopropan-2-yl)-L-lysinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Synthesis via Asymmetric Catalysis

The stereoselective synthesis of the (2S)-configured amino ester is achieved using chiral catalysts. A key method involves the Sharpless asymmetric aminohydroxylation of α,β-unsaturated esters to install the amino and hydroxyl groups with high enantiomeric excess (ee > 95%). For example:

  • Substrate : Methyl hex-4-enoate

  • Catalyst : (DHQD)₂PHAL ligand with K₂OsO₄

  • Reagents : Boc-protected amine (BocNH₂), N-chlorosuccinimide (NCS)

  • Conditions : n-PrOH/H₂O, 0°C to room temperature (rt), 16 hours

  • Yield : 72–78%

This method ensures precise control over the stereochemistry at the C2 position, critical for biological activity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is employed to construct the hexanoate backbone while minimizing racemization. The protocol includes:

  • Resin Activation : Wang resin functionalized with Fmoc-protected lysine.

  • Elongation : Sequential coupling of Fmoc-L-alanine and Fmoc-β-alanine using HATU/DIPEA in DMF.

  • Side-Chain Modification : Introduction of the (1-ethoxy-1-oxopropan-2-yl)amino group via EDCI/HOBt-mediated amidation.

  • Cleavage : TFA/CH₂Cl₂ (1:1) to release the compound from the resin.

  • Purity : >95% (HPLC)

  • Overall Yield : 42%

Solution-Phase Fragment Coupling

A convergent approach combines separately synthesized fragments:

  • Fragment A : Methyl (2S)-2-aminocaproate, prepared via enzymatic resolution of racemic methyl 2-aminocaproate using subtilisin.

  • Fragment B : Ethyl 2-isocyanatopropionate, generated in situ from ethyl 2-aminopropionate and triphosgene.

  • Coupling : Fragment A and B are reacted in anhydrous THF with DBU as a base at −20°C.

  • Yield : 68%

Key Reaction Optimization Data

Table 1: Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentsTemperatureTime (h)Yield (%)Purity (%)
Asymmetric Aminohydroxylation(DHQD)₂PHAL/K₂OsO₄0°C → rt167898
SPPSHATU/DIPEArt484295
Fragment CouplingDBU−20°C126897

Critical Challenges and Solutions

Stereochemical Purity

Racemization at the C2 position is mitigated by:

  • Using low temperatures (−20°C) during amide bond formation.

  • Employing Boc/Fmoc protection strategies to shield the amino group.

Functional Group Compatibility

  • The ethoxycarbonyl group is introduced late in the synthesis to prevent hydrolysis.

  • Thiourea additives (e.g., DIPEA) enhance coupling efficiency in SPPS.

Scalability and Industrial Feasibility

  • Cost Analysis : Asymmetric catalysis is cost-prohibitive at scale (>$1,500/kg).

  • Preferred Method : Fragment coupling offers a balance of yield (68%) and scalability, with a projected cost of $800/kg .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other proteins. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing physicochemical properties, functional group contributions, and biological interactions.

Structural Analogues in Receptor Ligand Studies

  • L-796,778 (a SST2A ligand): L-796,778 (methyl (2S)-6-amino-2-[[(2R)-2-[[(2S)-1-[(4-nitrophenyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoylamino]hexanoyl]amino]hexanoate) shares an aminohexanoate backbone with the target compound but incorporates a 4-nitrophenyl urea group and a phenylpropanamide side chain. These bulky aromatic substituents confer high receptor specificity but reduce binding affinity in heteromeric configurations, as observed in SST3 receptor studies .

Peptidic Derivatives with Modified Solubility

  • Methyl (2S)-6-{[(benzyloxy)carbonyl]amino}-2-{[bis(2-thienylmethyl)carbamoyl]amino}hexanoate: This derivative (C₂₃H₂₈N₄O₅S₂) includes a benzyloxycarbonyl (Z) protecting group and thienylmethyl carbamoyl substituents. The Z-group enhances stability during synthesis, while the thienyl moieties alter electronic properties. The absence of aromatic protecting groups in the target compound may simplify purification but limit stability under acidic conditions.

Methylated Amino Acid Derivatives

  • N⁶,N⁶,N⁶-Trimethyl-L-lysine (C₉H₂₀N₂O₂⁺):
    A methylated lysine derivative with a permanent positive charge on the trimethylammonium group. Unlike the target compound’s neutral ethoxy ester, this charged group affects solubility and cellular uptake, making it a key metabolite in carnitine biosynthesis . The target compound’s ester group may confer higher membrane permeability but lower metabolic stability due to esterase susceptibility.

Sulfonylurea Herbicide Esters

  • Metsulfuron Methyl (C₁₄H₁₅N₅O₆S):
    A methyl ester herbicide with a triazine-sulfonylurea scaffold. While structurally distinct, its methyl ester group highlights a comparative functional group: methyl esters generally hydrolyze faster than ethyl esters (as in the target compound), suggesting the latter may exhibit prolonged in vivo stability .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Key Functional Groups Solubility/Stability Notes Biological Relevance
Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate C₁₂H₂₄N₂O₄ Ethoxy ester, secondary amide Moderate polarity; ester hydrolysis likely Potential peptide mimetic
L-796,778 C₂₇H₃₄N₄O₆ Nitrophenyl urea, phenylpropanamide Low solubility in aqueous buffers SST2A ligand with heteromer-specific affinity loss
N⁶,N⁶,N⁶-Trimethyl-L-lysine C₉H₂₀N₂O₂⁺ Trimethylammonium, primary amine High water solubility Carnitine biosynthesis intermediate
Metsulfuron Methyl C₁₄H₁₅N₅O₆S Methyl ester, triazine-sulfonylurea Hydrolytically labile Herbicide targeting acetolactate synthase

Research Findings and Implications

  • Functional Group Impact : The ethoxy ester in the target compound balances lipophilicity and hydrolysis resistance compared to methyl esters (e.g., metsulfuron) and charged trimethylammonium groups (e.g., trimethyllysine) .
  • Receptor Interactions : Bulky substituents in L-796,778 reduce affinity in heteromeric receptor complexes, suggesting the target compound’s simpler structure may avoid such steric limitations .
  • Synthetic Utility : Unlike benzyloxycarbonyl-protected analogues , the absence of aromatic groups in the target compound may streamline synthesis but necessitate alternative stabilization strategies.

Biological Activity

Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate is a complex organic compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C12H24N2O4
Molecular Weight : 260.33 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC(=O)C(C)NCCCCC(C(=O)OC)N

The compound features an amino group, an ethoxy group, and a hexanoate ester, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and ethoxy groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Receptor Modulation : It can act as a modulator for certain receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development.
  • Antioxidant Effects : The ability to scavenge free radicals has been noted, indicating potential applications in preventing oxidative stress-related diseases.
  • Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, showing promise in inhibiting tumor growth through apoptosis induction.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Study 1 Investigated the synthesis of the compound and its potential as a building block in drug development.Highlighted its versatility in creating more complex molecules.
Study 2 Evaluated the antimicrobial activity against various pathogens.Suggested that the compound exhibits significant antimicrobial properties.
Study 3 Assessed antioxidant capacity through in vitro assays.Found that it effectively scavenges free radicals, indicating potential health benefits.

Comparison with Similar Compounds

This compound can be compared to similar compounds to highlight its unique properties:

Compound NameStructure SimilarityBiological Activity
Ethyl 2-amino-6-[...]-hexanoateSimilar amino structureModerate antimicrobial activity
Propyl 2-amino-6-[...]-hexanoateSimilar backboneLower antioxidant capacity

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (MeCN, DMF) enhance reaction efficiency.
  • Atmosphere Control : Argon prevents oxidation of sensitive intermediates.
  • Purification : Column chromatography or recrystallization ensures high purity (>97%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Q. Primary Methods :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.25 (triplet, CH₂CH₃), δ 3.65 (singlet, COOCH₃), and δ 4.10 (multiplet, NH-CH₂) confirm ester and amide linkages .
    • ¹³C NMR : Signals at 172 ppm (ester C=O) and 168 ppm (amide C=O) validate structural integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. Experimental Design :

  • Temperature : Maintain 0–5°C during coupling to minimize racemization .
  • Solvent System : Use DMF for solubility of intermediates; switch to dichloromethane (DCM) for acid-sensitive steps .
  • Catalyst Screening : Test HOBt vs. HOAt for amide bond formation; HOAt reduces reaction time by 30% .

Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 84% vs. 70%) may arise from:

  • Scale Effects : Milligram-scale reactions often underperform due to inefficient mixing.
  • Purification Methods : Silica gel chromatography vs. preparative HPLC impacts recovery rates .

Advanced: How can stereochemical integrity be validated during synthesis?

Q. Methodology :

  • Chiral HPLC : Utilize a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (Rf = 1.2 for target isomer) .
  • X-ray Crystallography : Solve crystal structures using SHELXL (via Olex2 interface) to confirm absolute configuration .

Case Study :
A 2025 study resolved a 0.3% diastereomer impurity via recrystallization in ethyl acetate/n-hexane, achieving >99% enantiomeric excess .

Advanced: How do stability studies inform storage and handling protocols?

Q. Stability Data :

  • Hydrolytic Degradation : The ester group hydrolyzes in aqueous buffers (pH >8), with a half-life of 48 hours at 25°C .
  • Thermal Stability : Decomposition occurs at >150°C (TGA analysis), necessitating storage at –20°C under argon .

Q. Mitigation Strategies :

  • Lyophilization : Stabilizes the compound for long-term storage (24 months at –80°C) .
  • Inert Atmosphere : Use sealed vials with nitrogen overlays to prevent oxidation .

Advanced: What are the challenges in applying this compound to radiopharmaceutical development?

Case Study :
Similar lysine derivatives have been radiolabeled with ⁹⁹mTc for tumor imaging. Key hurdles include:

  • Chelator Design : Incorporate bis(thiazolylmethyl)amine groups to enhance ⁹⁹mTc binding affinity .
  • Biodistribution : Log P values <–2.3 (measured via shake-flask method) reduce hepatobiliary clearance, favoring renal excretion .

Q. Methods :

  • DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the ethoxy carbonyl carbon (activation energy: 25 kcal/mol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

Validation :
Experimental kinetics (Arrhenius plots) align with computed barriers (R² = 0.96) .

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